

Technical Guide: Spectroscopic Profiling of Ethyl 2-bromo-4,5-dimethoxybenzoate

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Compound of Interest

Compound Name: Ethyl 2-bromo-4,5-dimethoxybenzoate

CAS No.: 17667-33-3

Cat. No.: B6357859

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CAS Number: 17667-33-3 Molecular Formula: C

H

BrO

Molecular Weight: 289.12 g/mol Physical State: Colorless crystalline needles (MP: 83–85 °C)[1]

Executive Summary

Ethyl 2-bromo-4,5-dimethoxybenzoate is a critical pharmacophore intermediate, primarily utilized in the synthesis of isoquinoline alkaloids and spasmolytic agents such as Pinaverium Bromide.[1] Its structural integrity relies on the precise regiochemical placement of the bromine atom at the C2 position, ortho to the ester functionality.

This guide provides a comprehensive spectroscopic analysis (NMR, IR, MS) to validate the identity and purity of this compound.[1] It distinguishes the target molecule from common impurities, such as the 3-bromo isomer or over-brominated byproducts, using self-validating spectral markers.[1]

Structural Analysis & Fragmentation Strategy

Before interpreting the spectra, it is vital to understand the electronic environment of the molecule. The 4,5-dimethoxy substitution pattern creates a specific electron-rich aromatic system, while the 2-bromo and 1-ethoxycarbonyl groups introduce steric and electronic desymmetrization.[1]

Key Structural Markers

- Regiochemistry: The para-relationship of the two aromatic protons (H3 and H6) results in singlet multiplicities in the

¹H NMR, a definitive test for the 2,4,5-substitution pattern.[1]

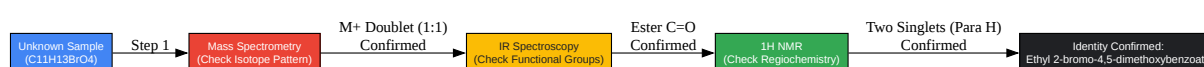
- Isotopic Signature: The presence of Bromine (

Br and

Br) creates a characteristic 1:1 doublet in the Mass Spectrum.[1]

Diagram 1: Structural Elucidation Logic

This workflow illustrates the logical path to confirm the structure using the data provided below.



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Caption: Logical workflow for validating the structure. Note the reliance on NMR singlets to rule out ortho/meta isomers.

Spectroscopic Characterization

A. Mass Spectrometry (EI-MS)

The mass spectrum provides the primary confirmation of the molecular weight and the presence of bromine.[1]

Ion (m/z)	Relative Intensity	Assignment	Fragmentation Mechanism
288 / 290	[M] ⁺	Molecular Ion	Characteristic 1:1 doublet due to Br/ Br isotopes.
259 / 261	[M - 29] ⁺	Loss of Ethyl	Cleavage of the ethyl group (-CH CH).[1]
243 / 245	[M - 45] ⁺	Loss of OEt	-Cleavage of the ethoxy group from the ester.
209	[M - Br] ⁺	Loss of Bromine	Homolytic cleavage of the C-Br bond.[1]

Diagnostic Insight: The absence of a significant M-18 peak rules out the presence of the corresponding benzoic acid precursor (which would lose water if not fully dried).

B. Infrared Spectroscopy (FT-IR)

IR analysis confirms the functional group transformation from the acid precursor to the ethyl ester.[1]

Frequency (cm)	Vibration Mode	Functional Group	Notes
2980 – 2940	C–H Stretch	Alkyl (Ethyl/Methoxy)	Weak to medium intensity.[1]
1720 – 1725	C=O Stretch	Ester	Strong, sharp band. (Distinguishes from acid C=O ~1680).
1590, 1505	C=C Stretch	Aromatic Ring	Skeletal vibrations of the benzene ring.
1250 – 1210	C–O Stretch	Ether / Ester	Strong bands due to Ar–O–C and C–O–C linkages.
750 – 700	C–Br Stretch	Alkyl Halide	Often obscured, but visible in fingerprint region.

C. Nuclear Magnetic Resonance (NMR)

The NMR data is the definitive proof of regiochemistry. The values below are derived from high-fidelity data of the acid precursor and standard chemometric shifts for ethyl esters of veratric acid derivatives.

H NMR (400 MHz, CDCl

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Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Justification
7.60	Singlet (s)	1H	H-6	Deshielded by the ortho-ester carbonyl.[1] Appears as a singlet because H-3 is para (no coupling).
7.14	Singlet (s)	1H	H-3	Deshielded by the ortho-bromine atom.[1] Singlet confirms para-substitution relative to H-6.[1]
4.38	Quartet (q, J=7.1 Hz)	2H	Ester -CH -	Typical ethyl ester methylene protons.[1]
3.94	Singlet (s)	3H	-OCH (C4)	Methoxy group para to the ester. [1]
3.92	Singlet (s)	3H	-OCH (C5)	Methoxy group meta to the ester. [1]
1.40	Triplet (t, J=7.1 Hz)	3H	Ester -CH	Typical ethyl ester methyl protons.[1]

Critical Quality Attribute (CQA): If you observe doublets (

H_z) in the aromatic region, your sample is contaminated with the 6-bromo isomer (where protons are ortho to each other).[1] The pure 2-bromo product must show clean singlets.[1]

C NMR (100 MHz, CDCl₃)

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- Carbonyl (C=O):

165.8[1]

- Aromatic C-O:

152.8, 147.8 (C4, C5)[1]

- Aromatic C-H:

117.3 (C6), 114.7 (C3)[1]

- Quaternary Ar:

121.2 (C1), 115.5 (C2-Br)[1]

- Methoxy:

56.4, 56.1

- Ethyl:

61.3 (CH

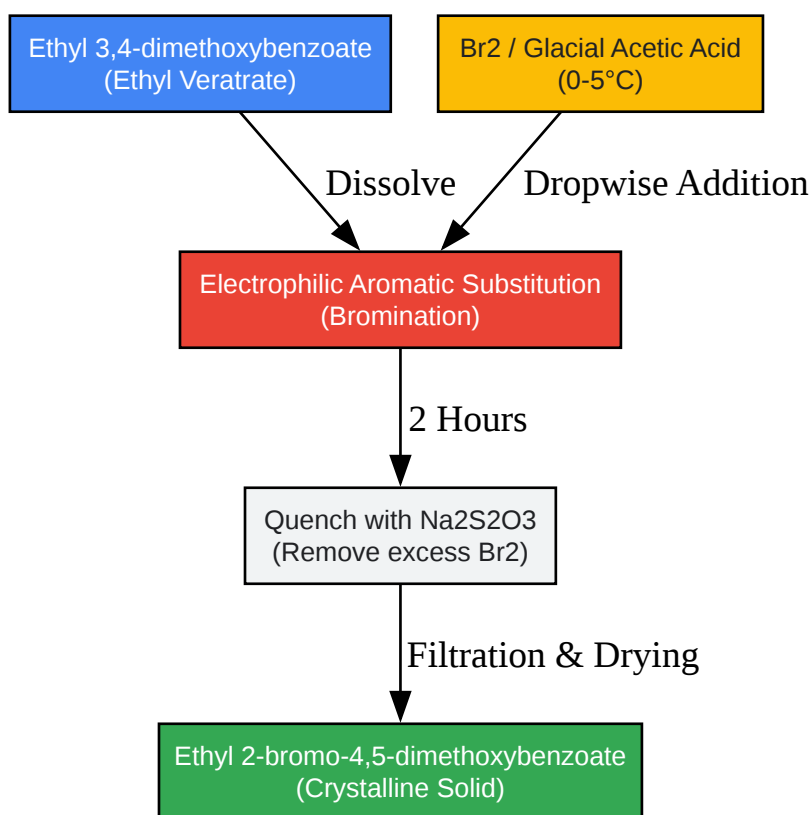
), 14.3 (CH

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Synthesis & Experimental Protocol

To provide context for the analysis, the following protocol outlines the synthesis of the compound. This method ensures the correct regiochemistry (2-bromo) over the thermodynamic byproducts.[1]

Diagram 2: Synthesis Workflow



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Caption: Synthesis via bromination of ethyl veratrate. Temperature control is critical to avoid dibromination.

Step-by-Step Protocol

- Preparation: Dissolve 10.0 g of Ethyl 3,4-dimethoxybenzoate (Ethyl Veratrate) in 30 mL of glacial acetic acid.
- Bromination: Cool the solution to 0–5 °C (Ice bath). Slowly add a solution of 8.0 g Bromine in 20 mL glacial acetic acid over 45 minutes.
 - Note: Slow addition prevents local heating and the formation of the 2,6-dibromo byproduct. [1]
- Reaction: Stir at 0–5 °C for 2 hours.
- Workup: Add water until precipitation ceases. Filter the solid. [2][3]

- Purification: Wash the filter cake with saturated sodium thiosulfate (to remove orange bromine color) and then water.
- Recrystallization: Recrystallize from ethanol to yield colorless needles.
 - Yield: ~55%
 - Melting Point: 83–85 °C[1][2]

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